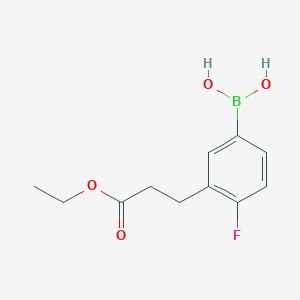
1-(2,2-Difluorocyclopentyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluorocyclopentyl)ethan-1-one is a chemical compound with the molecular formula C8H12F2O It is characterized by the presence of a difluorocyclopentyl group attached to an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2,2-Difluorocyclopentyl)ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2,2-difluorocyclopentanone with ethylmagnesium bromide, followed by hydrolysis to yield the desired product.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products. The temperature is maintained at low levels to control the reaction rate and ensure high yield.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process. This ensures a consistent supply of the compound for various applications.
Analyse Chemischer Reaktionen
1-(2,2-Difluorocyclopentyl)ethan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorocyclopentyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperature and pressure to ensure high selectivity and yield.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluorocyclopentyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluorocyclopentyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific application and context of use. For example, in biological systems, the compound may modulate signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluorocyclopentyl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 2,2-difluorocyclopentanone, 1-(2,2-difluorocyclopentyl)methanol, and 1-(2,2-difluorocyclopentyl)ethanol.
Uniqueness: The presence of the difluorocyclopentyl group imparts unique chemical and physical properties to the compound, making it distinct from its analogs
Eigenschaften
Molekularformel |
C7H10F2O |
|---|---|
Molekulargewicht |
148.15 g/mol |
IUPAC-Name |
1-(2,2-difluorocyclopentyl)ethanone |
InChI |
InChI=1S/C7H10F2O/c1-5(10)6-3-2-4-7(6,8)9/h6H,2-4H2,1H3 |
InChI-Schlüssel |
AVTFETCNKICEKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCCC1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


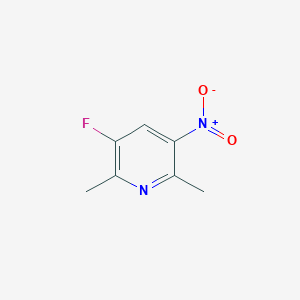
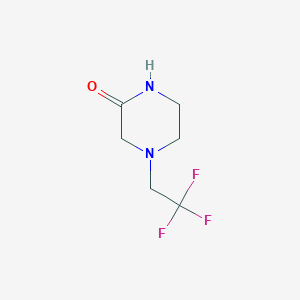
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
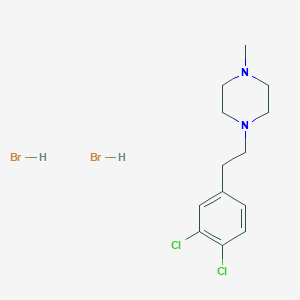

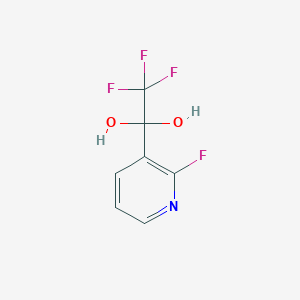
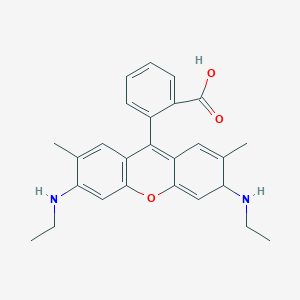
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
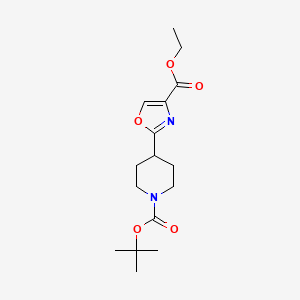


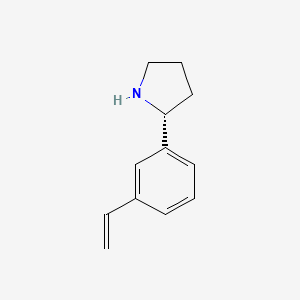
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
